molecular formula C16H14N6 B8758224 3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

3-benzyl-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B8758224
M. Wt: 290.32 g/mol
InChI Key: JPXCMEIASUNNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563561B2

Procedure details

124.00 mg of N′-[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidyl]phenylacetohydrazide are suspended in 2.5 ml of tetrahydrofuran in an N2-flushed reaction vial provided with a magnetic stirrer, 127.86 mg of triphenylphosphine and 66.81 μl of azidotrimethylsilane are added, and 120.84 μl of diisopropylazo dicarboxylate are added. The mixture is stirred at RT for a further 2 h. The reaction mixture is adsorbed onto silica gel and chromatographed. The chromatography residue is crystallised using methanol, filtered off with suction and dried.
Name
N′-[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidyl]phenylacetohydrazide
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127.86 mg
Type
reactant
Reaction Step Three
Quantity
66.81 μL
Type
reactant
Reaction Step Three
Quantity
120.84 μL
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[N:9][C:10]([NH:13][NH:14][C:15](=O)[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:11][CH:12]=2)[CH:4]=[N:3]1.N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N([Si](C)(C)C)=[N+]=[N-].CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCCC1>[CH2:16]([C:15]1[N:11]2[CH:12]=[C:7]([C:5]3[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=3)[CH:8]=[N:9][C:10]2=[N:13][N:14]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
N′-[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidyl]phenylacetohydrazide
Quantity
124 mg
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=NC(=NC1)NNC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
127.86 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
66.81 μL
Type
reactant
Smiles
N(=[N+]=[N-])[Si](C)(C)C
Step Four
Name
Quantity
120.84 μL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
vial provided with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
chromatographed
CUSTOM
Type
CUSTOM
Details
The chromatography residue is crystallised
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)C1=NN=C2N1C=C(C=N2)C=2C=NN(C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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